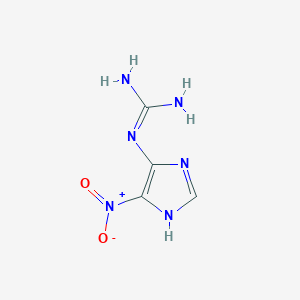

1-(5-Nitro-1H-imidazol-4-yl)guanidine

Description

Properties

CAS No. |

443309-56-6 |

|---|---|

Molecular Formula |

C4H6N6O2 |

Molecular Weight |

170.13 g/mol |

IUPAC Name |

2-(5-nitro-1H-imidazol-4-yl)guanidine |

InChI |

InChI=1S/C4H6N6O2/c5-4(6)9-2-3(10(11)12)8-1-7-2/h1H,(H,7,8)(H4,5,6,9) |

InChI Key |

WQUZHUKQQZMTLF-UHFFFAOYSA-N |

SMILES |

C1=NC(=C(N1)[N+](=O)[O-])N=C(N)N |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])N=C(N)N |

Synonyms |

5-guanidino-4-nitroimidazole |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular formula of 1-(5-Nitro-1H-imidazol-4-yl)guanidine

Executive Summary

This technical guide profiles 1-(5-Nitro-1H-imidazol-4-yl)guanidine , a bioactive heterocyclic compound characterized by a "push-pull" electronic architecture. Structurally, it combines a 5-nitroimidazole core—a validated pharmacophore in anaerobic antimicrobials (e.g., Metronidazole)—with a guanidine moiety, a strong organic base capable of bidentate hydrogen bonding.

While often studied as a specific oxidative DNA lesion (guanidinonitroimidazole) resulting from peroxynitrite attack on guanine, this scaffold is increasingly relevant in drug discovery as a hypoxia-activated cytotoxin . The guanidine tail provides electrostatic affinity for the DNA minor groove, while the nitro group serves as a bioreducible "warhead."

Part 1: Structural Elucidation & Molecular Identity

Chemical Nomenclature and Identifiers[1]

-

IUPAC Name: 1-(5-Nitro-1H-imidazol-4-yl)guanidine

-

Synonyms: 4-Guanidino-5-nitroimidazole; 5-Nitro-4-guanidinoimidazole (tautomeric equivalent).

-

Molecular Formula:

-

Molecular Weight: 170.13 g/mol

Structural Analysis

The molecule exhibits significant tautomerism, a critical factor in formulation and receptor binding.

-

The Imidazole Core: The 4- and 5-positions are chemically equivalent in the unsubstituted tautomer but distinct here. The nitro group (electron-withdrawing) at position 5 significantly increases the acidity of the N1-proton (

for the ring nitrogen). -

The Guanidine Substituent: Attached at position 4, this group is highly basic (

in isolation). However, electron withdrawal by the adjacent nitro-imidazole ring lowers this basicity, likely stabilizing the neutral form or a specific zwitterionic state at physiological pH.

Data Summary Table: Physicochemical Properties (Predicted)

| Property | Value | Notes |

| Formula | C₄H₆N₆O₂ | High Nitrogen content (49.4%) |

| Exact Mass | 170.0552 | Suitable for HRMS identification |

| LogP (Predicted) | -1.2 to -0.8 | Highly polar; water-soluble |

| PSA (Polar Surface Area) | ~130 Ų | Borderline for passive membrane permeability |

| H-Bond Donors | 4 | Guanidine NHs + Imidazole NH |

| H-Bond Acceptors | 4 | Nitro oxygens + Imidazole N + Guanidine N |

Part 2: Synthetic Methodology

Retrosynthetic Logic

Direct guanidylation of the imidazole ring is difficult due to electron deficiency. The most robust pathway utilizes Nucleophilic Aromatic Substitution (

Protocol: Displacement Pathway

Target: Synthesis of 1-(5-Nitro-1H-imidazol-4-yl)guanidine from 4-bromo-5-nitroimidazole.

Reagents:

-

Substrate: 4-Bromo-5-nitroimidazole (commercially available or synthesized via nitration of 4-bromoimidazole).

-

Nucleophile: Guanidine free base (generated in situ from Guanidine HCl + NaOEt).

-

Solvent: Anhydrous DMF or DMSO (polar aprotic required for

).

Step-by-Step Methodology:

-

Preparation of Guanidine Free Base:

-

Dissolve Guanidine Hydrochloride (1.2 eq) in absolute ethanol.

-

Add Sodium Ethoxide (1.2 eq) under

atmosphere. Stir for 30 min at 0°C. -

Filter off the precipitated NaCl. Evaporate ethanol or use the solution directly if solvent switch is possible. Ideally, isolate free base or use in DMF.

-

-

Coupling Reaction:

-

Dissolve 4-bromo-5-nitroimidazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Add the Guanidine free base solution dropwise at Room Temperature (RT).

-

Critical Step: Heat the reaction mixture to 80°C for 4–6 hours. The solution typically turns deep yellow/orange due to the formation of the nitro-conjugated system.

-

-

Workup & Purification:

-

Cool to RT and pour into ice-cold water (precipitation often occurs).

-

Adjust pH to ~8.0 to ensure the product is in the neutral/zwitterionic form.

-

Filter the solid. Recrystallize from Water/Ethanol (1:1).

-

Visualization: Synthetic Workflow

The following diagram illustrates the

Caption: Synthesis via Nucleophilic Aromatic Substitution (

Part 3: Biological Mechanism of Action

The "Trojan Horse" Mechanism

This compound functions as a hypoxia-activated prodrug .

-

Targeting: The guanidine tail is positively charged at physiological pH (approximate pKa > 10). This cation facilitates electrostatic binding to the anionic phosphate backbone of DNA, specifically concentrating the drug in the minor groove.

-

Activation: In hypoxic environments (e.g., solid tumor cores or anaerobic bacterial infections), the 5-nitro group undergoes enzymatic reduction by nitroreductases (NTR).

-

Cytotoxicity: The reduction yields reactive nitroso and hydroxylamine intermediates. These electrophiles attack DNA bases (specifically Guanine), causing strand breaks and helix destabilization.

Visualization: Bioactivation Pathway

Caption: Mechanism of Action (MoA). The guanidine moiety anchors the molecule to DNA, while the nitro group acts as the hypoxia-triggered warhead causing local damage.

References

-

Jia, L., et al. (2006). "Flexible 5-guanidino-4-nitroimidazole DNA lesions: structures and thermodynamics." Biochemistry, 45(21), 6644-6655.[1]

-

Hakmaoui, Y., et al. (2022). "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents."[2] Der Pharma Chemica, 14(4), 12-16.[2]

-

PubChem. "4-Nitroimidazole (Compound Summary)." National Library of Medicine.

-

Vichi-Ramírez, M. M., et al. (2024). "Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases."[3] Encyclopedia.

Sources

Solubility Profile of 1-(5-Nitro-1H-imidazol-4-yl)guanidine in Organic Solvents: A Methodological Framework

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] This guide presents a comprehensive methodological framework for characterizing the solubility profile of 1-(5-Nitro-1H-imidazol-4-yl)guanidine, a novel heterocyclic compound, across a range of pharmaceutically relevant organic solvents. We detail the foundational principles governing solubility, provide a rationale for solvent selection, and offer a robust, self-validating protocol for equilibrium solubility determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[3][4] This document is intended for researchers, formulation scientists, and drug development professionals, providing the necessary tools to systematically evaluate the physicochemical properties of this and similar new chemical entities.

Introduction: The Imperative of Solubility Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and organic solvent solubility stands out as a paramount parameter. Poor solubility can lead to low and erratic absorption, diminished bioavailability, and significant hurdles in developing a stable and effective dosage form.[1][5]

1-(5-Nitro-1H-imidazol-4-yl)guanidine is a compound of interest featuring a confluence of functional groups: a polar nitroimidazole core and a highly basic guanidinium group. The nitroimidazole moiety is a well-established pharmacophore in antimicrobial and hypoxic cell sensitizing agents, while the guanidine group is prevalent in numerous biologically active molecules, recognized for its ability to form strong hydrogen bonds and salt bridges.[6][7][8] The interplay of these groups suggests a complex solubility behavior that requires meticulous characterization.

This guide provides a senior application scientist's perspective on establishing a rigorous and reproducible solubility profile for this NCE. The objective is not merely to present data, but to elucidate the causal relationships between molecular structure, solvent properties, and solubility, thereby empowering researchers to make informed decisions in downstream development processes, such as crystallization, formulation, and purification.

Foundational Principles: Deconstructing Solubility

A compound's solubility is dictated by the thermodynamics of the dissolution process, specifically the Gibbs free energy change when the solute transitions from its solid lattice to a solvated state. This process is governed by several interconnected factors.

2.1 Molecular Structure and Polarity The "like dissolves like" principle is the cornerstone of solubility prediction.[9][10] The structure of 1-(5-Nitro-1H-imidazol-4-yl)guanidine presents distinct regions of varying polarity:

-

Nitro Group (-NO₂): Strongly electron-withdrawing and highly polar.

-

Imidazole Ring: A heterocyclic aromatic system capable of hydrogen bonding (both as a donor and acceptor).

-

Guanidine Group (-C(=NH)NH₂): A strongly basic and highly polar functional group with multiple hydrogen bond donors.

The presence of these polar, hydrogen-bonding moieties predicts favorable interactions with polar solvents. Conversely, solubility is expected to be limited in non-polar, aprotic solvents where the energy required to break the strong intermolecular forces in the crystal lattice is not sufficiently compensated by solute-solvent interactions.

2.2 Solid-State Properties The physical form of the solute is a critical, often overlooked, variable.[11]

-

Crystalline vs. Amorphous: Amorphous forms are generally more soluble than their stable crystalline counterparts due to the absence of a long-range ordered lattice, which reduces the energy barrier to dissolution.[11]

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can lead to different solubilities.[9] It is crucial that the solid form being tested is well-characterized and consistent across all experiments.

2.3 Temperature For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[9][12] Characterizing solubility at various temperatures is essential for designing robust crystallization processes and understanding the stability of saturated solutions.

Strategic Selection of Organic Solvents

The choice of solvents should be systematic and cover a range of polarities, hydrogen bonding capabilities, and functional groups relevant to pharmaceutical manufacturing. The solvents listed in the table below provide a representative spectrum for a comprehensive initial solubility screen.

| Solvent Class | Solvent | Polarity Index (Relative) | Solvent Type | Pharmaceutical Relevance |

| Alcohols | Methanol | 6.6 | Polar Protic | Synthesis, Crystallization |

| Ethanol | 5.2 | Polar Protic | Formulation, Granulation | |

| Isopropanol | 4.3 | Polar Protic | Cleaning, Synthesis | |

| Ketones | Acetone | 5.4 | Polar Aprotic | Synthesis, Extraction |

| Esters | Ethyl Acetate | 4.3 | Polar Aprotic | Extraction, Chromatography |

| Aprotic Polar | Acetonitrile | 6.2 | Polar Aprotic | HPLC Mobile Phase, Synthesis |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | HTS Stock Solutions, Synthesis | |

| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Synthesis, Formulation | |

| Chlorinated | Dichloromethane (DCM) | 3.4 | Non-Polar | Extraction, Synthesis |

| Ethers | Tetrahydrofuran (THF) | 4.2 | Polar Aprotic | Synthesis, Grignard Reactions |

| Hydrocarbons | n-Heptane | 0.0 | Non-Polar | Anti-solvent, Cleaning |

Experimental Protocol: The Equilibrium Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[3][13] Its deliberate, time-intensive nature ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution.

Logical Workflow for Solubility Determination

The following diagram illustrates the overarching process, from sample preparation to final data analysis.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol: Shake-Flask Experiment

This protocol is designed as a self-validating system, ensuring data integrity.

-

Preparation (n=3 for each solvent):

-

Causality: Using an excess of solid material is critical to ensure that the final solution is genuinely saturated.[4]

-

Add an excess amount (e.g., 20-30 mg) of 1-(5-Nitro-1H-imidazol-4-yl)guanidine to a 2 mL glass vial. The exact mass should be recorded.

-

Pipette a precise volume (e.g., 1.0 mL) of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation during incubation.

-

-

Equilibration:

-

Causality: Sufficient time and consistent agitation are required for the dissolution and precipitation processes to reach a dynamic equilibrium. 24 hours is a common starting point, but complex molecules or those undergoing polymorphic transformations may require 48-72 hours.[3][14]

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (e.g., 48 hours).

-

-

Sample Separation:

-

Causality: The separation of undissolved solid from the supernatant is the most critical step for accuracy. Centrifugation followed by filtration minimizes the transfer of particulates into the analytical sample.[3]

-

Remove vials from the shaker and allow them to stand for 30 minutes for heavy solids to sediment.

-

(Optional but recommended) Centrifuge the vials at 10,000 rpm for 10 minutes.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE or PVDF) into a clean HPLC vial. Discard the first few drops to saturate any binding sites on the filter membrane.

-

Step-by-Step Protocol: HPLC-UV Quantification

-

Standard Preparation (Self-Validation):

-

Causality: A multi-point calibration curve is essential for accurate quantification and demonstrates the linearity of the detector response.[10]

-

Prepare a primary stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range.

-

-

Sample Preparation:

-

Dilute the filtered sample from the shake-flask experiment with the mobile phase to bring its concentration within the range of the calibration curve. A precise dilution factor must be used and recorded.

-

-

HPLC Analysis:

-

Instrument: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile). The exact method will require development.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by scanning the UV spectrum of the compound (likely in the 260-320 nm range for a nitroaromatic system).

-

Injection Volume: 10 µL.

-

-

Data Processing:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations. The curve should have a correlation coefficient (R²) > 0.995.

-

Determine the concentration of the diluted sample by interpolating its peak area onto the calibration curve.

-

Calculate the original solubility in the organic solvent by multiplying the measured concentration by the dilution factor.

-

Presentation and Interpretation of Solubility Data

All quantitative results should be collated into a clear, concise table to facilitate comparison and analysis.

Hypothetical Solubility Data for 1-(5-Nitro-1H-imidazol-4-yl)guanidine at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | >100 | >0.50 | Very Soluble |

| Methanol | Polar Protic | 35.2 | 0.177 | Soluble |

| Ethanol | Polar Protic | 12.5 | 0.063 | Soluble |

| Acetonitrile | Polar Aprotic | 8.9 | 0.045 | Sparingly Soluble |

| Acetone | Polar Aprotic | 4.1 | 0.021 | Sparingly Soluble |

| Ethyl Acetate | Polar Aprotic | 0.5 | 0.0025 | Slightly Soluble |

| Dichloromethane | Non-Polar | <0.1 | <0.0005 | Very Slightly Soluble |

| n-Heptane | Non-Polar | <0.01 | <0.00005 | Practically Insoluble |

(Note: Data are hypothetical for illustrative purposes. Molar mass assumed to be ~199.15 g/mol .)

Interpretation: The hypothetical data align with theoretical principles. The highest solubility is observed in highly polar aprotic (DMSO) and polar protic (Methanol, Ethanol) solvents, where strong dipole-dipole interactions and hydrogen bonding can effectively solvate the polar functional groups of the molecule. As solvent polarity decreases, the solubility drops significantly, becoming negligible in non-polar hydrocarbon solvents like heptane. This profile suggests that solvent systems for crystallization would likely involve a polar "good" solvent and a non-polar "anti-solvent."

High-Throughput Screening for Kinetic Solubility

In early drug discovery, thermodynamic solubility measurement can be too slow for screening large numbers of compounds. Kinetic solubility provides a rapid, high-throughput alternative.[15][16] This method measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution. While not a true equilibrium value, it is invaluable for ranking compounds and flagging potential liabilities early.[13][17]

Workflow for Kinetic Solubility Assay

Caption: High-Throughput Kinetic Solubility Workflow.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for determining the solubility profile of 1-(5-Nitro-1H-imidazol-4-yl)guanidine in organic solvents. By grounding experimental protocols in fundamental physicochemical principles and incorporating self-validating analytical techniques, researchers can generate high-quality, reliable data. A thorough understanding of a compound's solubility is not merely an academic exercise; it is a critical prerequisite for successful drug development, enabling rational formulation design, robust process chemistry, and ultimately, the delivery of safe and effective medicines.

References

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PharmDecks. (n.d.). Solubility & Dissolution. [Link]

-

ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?[Link]

-

SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. [Link]

-

Solubility of Things. (n.d.). 5-Methyl-2-nitroimidazole. [Link]

-

Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]

-

American Chemical Society. (n.d.). NITROGUANIDINES'. [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

KISTI. (n.d.). Determination and correlation solubility of 4-nitroimidazole in twelve pure solvents from 278.15 K to 323.15 K. [Link]

-

Merck Index. (n.d.). Nitroguanidine. [Link]

-

Wikipedia. (n.d.). Nitroimidazole. [Link]

-

Royal Society of Chemistry. (n.d.). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

-

MDPI. (2021, July 6). Synthesis of the Guanidine Derivative. [Link]

-

Organic Chemistry Portal. (n.d.). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines. [Link]

-

National Center for Biotechnology Information. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

-

Defense Technical Information Center. (1977, January 17). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. [Link]

Sources

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. rheolution.com [rheolution.com]

- 3. raytor.com [raytor.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 7. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmdecks.com [pharmdecks.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. ijnrd.org [ijnrd.org]

- 12. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. researchgate.net [researchgate.net]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 17. protocols.io [protocols.io]

Literature review on nitroimidazole guanidine derivatives

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Nitroimidazole Guanidine Derivatives

Abstract

The convergence of distinct, pharmacologically validated scaffolds into novel hybrid molecules represents a frontier in medicinal chemistry, aimed at overcoming drug resistance and discovering new therapeutic modalities. This guide explores the strategic combination of two such "privileged structures": the bio-reductive nitroimidazole core and the versatile, target-binding guanidine moiety. While both scaffolds are independently responsible for numerous successful therapeutics, the chemical space of directly conjugated nitroimidazole guanidine derivatives remains significantly underexplored. This document serves as a technical and strategic roadmap for researchers and drug development professionals. It provides a foundational review of each core component, proposes logical and detailed synthetic pathways for their conjugation, and outlines a comprehensive workflow for the biological evaluation and mechanistic interrogation of these novel chemical entities.

Introduction: The Rationale for a Hybrid Pharmacophore

The nitroimidazole ring is a cornerstone of chemotherapy against anaerobic organisms and hypoxic tumors.[1][2] Its mechanism hinges on its role as a "Trojan horse" prodrug; the nitro group is bio-reductively activated under low-oxygen conditions to generate reactive nitrogen species that induce cytotoxic DNA damage.[3][] This unique mode of action has been successfully leveraged in drugs targeting anaerobic bacteria, protozoa, and even multi-drug resistant tuberculosis.[1][5] Concurrently, the guanidine group is a powerful functional moiety in drug design, prized for its ability to engage in multifaceted, non-covalent interactions with biological targets.[6][7] As a protonatable, nitrogen-rich structure, it readily forms hydrogen bonds and salt bridges, particularly with the phosphate backbone of DNA and anionic residues (e.g., carboxylates, phosphates) in proteins.[6][8]

The strategic fusion of these two scaffolds into a single nitroimidazole guanidine derivative is predicated on a compelling hypothesis: the guanidine moiety can serve as a "guidance system," enhancing the affinity and localization of the nitroimidazole "warhead" to specific biological targets like DNA or key enzymes, potentially leading to a more potent, selective, or mechanistically novel class of therapeutics. This guide will deconstruct this hypothesis, providing the scientific underpinnings and practical methodologies to explore this promising area.

The Nitroimidazole Core: A Bio-reductive Warhead

The therapeutic efficacy of a nitroimidazole is almost entirely dependent on the reductive metabolism of its nitro group.[9] This process is catalyzed by low-redox-potential proteins, such as ferredoxin in protozoa or nitroreductases in bacteria, which are abundant in anaerobic environments.[3][]

Mechanism of Action

The activation is a stepwise process. The nitro group (R-NO₂) undergoes a one-electron reduction to form a nitro radical anion (R-NO₂⁻). In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, a futile cycle that protects aerobic cells. However, in anaerobic or hypoxic conditions, the radical anion undergoes further reduction to generate highly reactive intermediates, including nitroso (R-NO) and hydroxylamine (R-NHOH) species, as well as cytotoxic free radicals.[3][10] These reactive species are the ultimate effectors, causing cell death through multiple mechanisms:

-

DNA Damage: Covalent binding to DNA and induction of strand breaks.[3]

-

Protein Dysfunction: Adduct formation with key proteins, such as thioredoxin reductase, disrupting cellular redox homeostasis.[10]

-

Inhibition of Nucleic Acid Synthesis: Direct interference with DNA replication and transcription.[]

The position of the nitro group on the imidazole ring (C2, C4, or C5) significantly influences the compound's redox potential and, consequently, its biological activity profile and stability.[1][11]

-

5-Nitroimidazoles (e.g., Metronidazole): Generally active against anaerobic bacteria and protozoa.[9]

-

2-Nitroimidazoles (e.g., Benznidazole): Used in the treatment of parasitic infections like Chagas disease.[1]

-

4-Nitroimidazoles (e.g., PA-824/Pretomanid): Exhibit a broader spectrum, including activity against both aerobic and anaerobic Mycobacterium tuberculosis.[12]

Structure-Activity Relationship (SAR) Insights

Key structural features governing the activity of nitroimidazoles have been identified. For the 4-nitroimidazole series, a lipophilic side chain is crucial for both aerobic and anaerobic activity, whereas its removal leads to a complete loss of function.[12] Conversely, for 5-nitroimidazoles, the addition of a similar lipophilic tail can decrease anaerobic activity and does not confer aerobic activity, highlighting a clear distinction in the SAR between the isomers.[12]

The Guanidine Moiety: A Versatile Anchor for Target Engagement

The guanidinium cation, the protonated form of guanidine stable at physiological pH, is a recurring motif in biologically active molecules. Its planar structure and delocalized positive charge enable it to act as a multidentate hydrogen bond donor, facilitating strong and specific interactions with anionic groups.

Role in Molecular Recognition

Guanidine-containing drugs leverage these properties to achieve their therapeutic effects.[6][7]

-

DNA Binding: The guanidinium group can fit snugly into the minor groove of DNA, forming hydrogen bonds with the phosphate backbone. This interaction is a key mechanistic feature for some anticancer agents.[6]

-

Enzyme Inhibition: It can mimic the side chain of arginine, allowing it to bind to the active sites of enzymes that process this amino acid.

-

Membrane Translocation: The cationic nature of the guanidine moiety can facilitate passage across cell membranes, an attribute exploited in drug delivery systems.[7]

The incorporation of a guanidine group into a nitroimidazole scaffold could therefore serve multiple purposes: enhancing DNA binding to potentiate the effects of the bioreduced nitro group, targeting specific enzymes, or improving cellular uptake.

Proposed Synthesis of Nitroimidazole Guanidine Derivatives

While the existing literature on pre-synthesized nitroimidazole guanidine derivatives is sparse, their construction is chemically feasible. A logical approach involves the coupling of a nitroimidazole scaffold bearing a reactive handle (e.g., a primary amine) with a suitable guanidinylating agent.

General Synthetic Workflow

The diagram below outlines a plausible, multi-step synthetic strategy starting from a commercially available nitroimidazole.

Caption: Proposed synthetic workflow for nitroimidazole guanidine derivatives.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 1-(2-guanidinoethyl)-2-methyl-5-nitro-1H-imidazole.

Step 1: Synthesis of 1-(2-aminoethyl)-2-methyl-5-nitro-1H-imidazole (Intermediate)

-

To a solution of 2-methyl-5-nitroimidazole (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add N-(2-bromoethyl)phthalimide (1.1 eq) to the mixture.

-

Heat the reaction to 80°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Filter the resulting precipitate, wash with water, and dry to yield the phthalimide-protected intermediate.

-

Suspend the intermediate in ethanol and add hydrazine monohydrate (5.0 eq).

-

Reflux the mixture for 4 hours. A white precipitate (phthalhydrazide) will form.

-

Cool the reaction, filter off the precipitate, and concentrate the filtrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain the desired 1-(2-aminoethyl)-2-methyl-5-nitro-1H-imidazole.

Causality behind choices: Potassium carbonate is a standard base for N-alkylation of imidazoles. A phthalimide protecting group is chosen for the amine as it is robust and can be cleanly removed with hydrazine without affecting the nitroimidazole core.

Step 2: Guanidinylation

-

Dissolve the amino-nitroimidazole intermediate (1.0 eq) in Dichloromethane (DCM).

-

Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq), a common and effective guanidinylating reagent.

-

Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) as a non-nucleophilic base.

-

Stir the reaction at room temperature for 24 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield the Boc-protected guanidine derivative.

-

Dissolve the crude product in DCM and add Trifluoroacetic acid (TFA, 10 eq) for deprotection.

-

Stir for 2 hours at room temperature.

-

Concentrate the mixture under reduced pressure and purify by reverse-phase HPLC to yield the final product as a TFA salt.

Causality behind choices: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine provides a stable, easy-to-handle method for guanidinylation, and the Boc protecting groups are easily removed under acidic conditions (TFA) which are typically compatible with the nitroimidazole scaffold.

Proposed Biological Evaluation Workflow

A newly synthesized library of nitroimidazole guanidine derivatives requires a systematic and logical screening cascade to identify lead compounds and elucidate their mechanism of action.

Caption: Tiered workflow for the biological evaluation of novel derivatives.

Data Presentation

Quantitative results from primary screening should be organized for clear comparison.

Table 1: Hypothetical Primary Screening Data for Nitroimidazole Guanidine (NIG) Derivatives

| Compound | Antimicrobial MIC (µg/mL) vs. E. coli (Aerobic) | Antimicrobial MIC (µg/mL) vs. B. fragilis (Anaerobic) | Anticancer IC₅₀ (µM) vs. HT-29 (Hypoxic) | Cytotoxicity CC₅₀ (µM) vs. HEK293 | Selectivity Index (CC₅₀/IC₅₀) |

| NIG-001 | >128 | 8 | 5.2 | >100 | >19.2 |

| NIG-002 | >128 | 64 | 25.8 | >100 | >3.8 |

| Metronidazole | >128 | 2 | >100 | >100 | N/A |

| Doxorubicin | N/A | N/A | 0.8 | 1.5 | 1.87 |

Key Experimental Protocols

Protocol: Anaerobic vs. Aerobic Minimum Inhibitory Concentration (MIC) Assay

-

Prepare serial two-fold dilutions of the test compounds in appropriate broth medium in 96-well plates.

-

Inoculate the wells with a standardized suspension of the test organism (e.g., aerobic E. coli and anaerobic B. fragilis).

-

For anaerobic testing, place one set of plates in an anaerobic chamber (e.g., with GasPak™ system).

-

Incubate the aerobic plates in a standard incubator and the anaerobic plates within the chamber at 37°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

-

Self-Validation: A significant drop in MIC under anaerobic conditions (e.g., >8-fold) strongly suggests that the compound's activity is dependent on reductive activation, validating the nitroimidazole mechanism.

Protocol: DNA Binding via Ethidium Bromide (EtBr) Displacement Assay

-

Prepare a solution of calf thymus DNA (ctDNA) and Ethidium Bromide in a buffer. EtBr intercalates into DNA and fluoresces strongly.

-

Measure the baseline fluorescence of the ctDNA-EtBr complex.

-

Titrate increasing concentrations of the test compound into the solution.

-

Measure the fluorescence intensity after each addition.

-

Self-Validation: If the compound binds to DNA by displacing EtBr, a quenching (decrease) of the fluorescence will be observed. The degree of quenching correlates with the binding affinity. This validates that the guanidine moiety may be successfully guiding the molecule to DNA.

Conclusion and Future Perspectives

The synthesis and evaluation of nitroimidazole guanidine derivatives represent a logical and compelling strategy in the quest for novel therapeutics. This hybrid approach has the potential to yield compounds with enhanced potency, improved selectivity, or novel mechanisms of action that combine the targeted cytotoxicity of nitroimidazoles with the versatile binding capabilities of guanidines. The proposed synthetic and evaluative frameworks in this guide provide a robust starting point for researchers to venture into this promising, yet largely uncharted, area of medicinal chemistry. Future work should focus on building a diverse chemical library, exploring various linkers between the two scaffolds, and employing advanced computational methods to predict DNA or protein binding modes, thereby accelerating the discovery of new drug candidates for infectious diseases and oncology.

References

-

Upadhayaya, R. S., Vandavasi, J. K., & Vasireddy, N. R. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2849. [Link][1][13]

-

León-García, E., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 29(5), 1148. [Link][3][14]

-

Patterson, S., & Wyllie, S. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases, 3(5), 337-339. [Link][2]

-

Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{1][2][3]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1261. [Link][15]

-

Ahmad, I., et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 13(38), 26639-26653. [Link][6][16]

-

Anderson, R. J., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(21), 6847-6856. [Link][12]

-

Mishra, B. B., & Murphy, C. J. (2006). Flexible 5-Guanidino-4-nitroimidazole DNA Lesions: Structures and Thermodynamics. Biochemistry, 45(21), 6774-6784. [Link][17]

-

Vieira, T. F., & de Souza, M. V. N. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Molecules, 14(8), 3059-3088. [Link][9]

-

Ho, J. (2020). Development of new bicyclic nitroimidazoles as antimicrobial agents. UQ eSpace. [Link][5]

-

Fugarolas, W., et al. (2023). Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Frontiers in Chemistry, 11, 1136842. [Link][11]

-

Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 1(1), 36-43. [Link][10]

-

Gümrükçüoğlu, N., et al. (2009). Biological activities of guanidine compounds. Medicinal Chemistry Research, 18(7), 515-538. [Link][7]

-

Liu, K., & Zhu, H. L. (2011). Nitroimidazoles as anti-tumor agents. Anticancer Agents in Medicinal Chemistry, 11(7), 687-691. [Link][18]

-

Wang, Y., et al. (2019). Nitroimidazole-containing compounds and their antibacterial and antitubercular activities. European Journal of Medicinal Chemistry, 179, 715-730. [Link][19]

-

Al-Blewi, F. F., et al. (2021). Antimicrobial drugs bearing guanidine moieties: A review. Expert Opinion on Drug Discovery, 16(8), 861-877. [Link][8]

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elearning.unimib.it [elearning.unimib.it]

- 3. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases | Encyclopedia MDPI [encyclopedia.pub]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)amino](phenylamino)methylene}benzamide [mdpi.com]

- 16. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Guanidino-4-nitroimidazole: A Key Guanine-Derived DNA Lesion

Introduction

In the intricate landscape of molecular biology and drug development, understanding the mechanisms of DNA damage and the resulting cellular responses is paramount. Among the myriad of lesions that can afflict the genome, those arising from oxidative and nitrosative stress are of particular interest due to their association with mutagenesis and various pathological conditions. This guide provides a comprehensive technical overview of 5-guanidino-4-nitroimidazole (NI), a significant and stable product of guanine modification by reactive oxygen and nitrogen species (RONS).[1][2] Unlike many other guanine oxidation products, NI is chemically stable and resistant to several enzymatic repair mechanisms in vitro, making it a persistent and highly mutagenic lesion.[3] This document will delve into the core chemical identifiers of NI, its synthesis in the context of DNA oligonucleotides, its profound biological implications as a DNA lesion, and the analytical methodologies employed for its characterization. The insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the study of DNA damage, repair, and carcinogenesis.

Chemical Identity

While the initial user query referred to "1-(5-Nitro-1H-imidazol-4-yl)guanidine," the predominant and scientifically accepted nomenclature for this compound in the literature is 5-guanidino-4-nitroimidazole. This guide will adhere to the latter terminology.

| Identifier | Value |

| Common Name | 5-guanidino-4-nitroimidazole |

| CAS Number | Not readily available |

| IUPAC Name | 1-(5-nitro-1H-imidazol-4-yl)guanidine |

| Molecular Formula | C₄H₅N₇O₂ |

| Molecular Weight | 183.13 g/mol |

| InChI | InChI=1S/C4H5N7O2/c5-4(6)11-2-1(10-3-11)9(12)13/h3H,(H,10,7)(H4,5,6,11) |

| InChIKey | UQJHZMSHHDDIQO-UHFFFAOYSA-N |

| SMILES | C1=NC(=C(N1)[O-])N=C(N)N |

Synthesis of 5-Guanidino-4-nitroimidazole within DNA

The study of 5-guanidino-4-nitroimidazole's biological effects has necessitated its site-specific incorporation into DNA oligonucleotides. A key strategy for this involves the synthesis of a convertible nucleoside phosphoramidite, which is then integrated into an oligonucleotide, followed by a postsynthetic substitution to generate the final lesion.[3]

Rationale for the Synthetic Approach

Direct synthesis of an NI-containing phosphoramidite for automated DNA synthesis is challenging due to the reactive nature of the guanidino group. The postsynthetic conversion strategy circumvents this by using a stable, protected precursor that can withstand the conditions of DNA synthesis. A 5-bromo-4-nitroimidazole deoxynucleoside is an effective precursor because the bromo group is a good leaving group, readily displaced by guanidine after the oligonucleotide has been assembled.[3]

Experimental Protocol: Synthesis of the 2'-Deoxynucleoside of 5-Guanidino-4-nitroimidazole

The following protocol outlines the synthesis of the 2'-deoxynucleoside of NI, which serves as an analytical standard and is a key step in preparing NI-containing oligonucleotides.[3]

Step 1: Nitration of 4-bromo-1H-imidazole

-

Mix 4-bromo-1H-imidazole with concentrated nitric acid in concentrated sulfuric acid.

-

Heat the reaction mixture at 110°C for 1 hour.

-

Cool the mixture to room temperature and pour it into ice water.

-

Collect the resulting white precipitate of 5-bromo-4-nitro-1H-imidazole by filtration.[4]

Step 2: Glycosylation

-

Treat the 5-bromo-4-nitro-1H-imidazole with sodium hydride in acetonitrile.

-

Condense the resulting anion with 3,5-di-O-toluoyl-α-1-chloro-2-deoxy-D-ribofuranose to yield the protected β-nucleoside, 1-(2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranosyl)-5-bromo-4-nitroimidazole.[3]

Step 3: Deprotection of the Sugar Moiety

-

Achieve saponification of the toluoyl esters by treating the protected nucleoside with guanidine in methanol at 0°C. This step yields the deprotected 5-bromo-4-nitroimidazole deoxynucleoside.[3]

Step 4: Conversion to the 2'-Deoxynucleoside of 5-Guanidino-4-nitroimidazole

-

Treat the deprotected 5-bromo-4-nitroimidazole deoxynucleoside with guanidine in refluxing ethanol. This results in the displacement of the bromo substituent to yield the 2'-deoxynucleoside of 5-guanidino-4-nitroimidazole in nearly quantitative yield.[3]

Caption: Synthetic workflow for the 2'-deoxynucleoside of 5-guanidino-4-nitroimidazole.

Biological Significance and Mechanism of Action

5-Guanidino-4-nitroimidazole is a product of guanine oxidation by peroxynitrite (ONOO⁻) or the reaction of the nitrogen dioxide radical (•NO₂) with guanine radicals in DNA.[1][2] These reactive species are often generated during inflammatory processes, linking this lesion to pathologies associated with chronic inflammation. The formation of NI involves nitration, hydrolytic opening of the six-membered ring of guanine, and subsequent decarboxylation.[1][5]

Impact on DNA Structure and Stability

The presence of the NI lesion significantly destabilizes the DNA duplex.[3] This is attributed to the loss of the Watson-Crick hydrogen bonding edge and the introduction of a flexible, ring-opened structure.[1][2] Molecular dynamics simulations have shown that the NI lesion is nonplanar within the DNA duplex, and the guanidino group can adopt both syn and anti conformations, positioning it in either the major or minor groove depending on the opposing base.[1][5] This structural perturbation is a key factor in its recognition (or lack thereof) by DNA repair enzymes and its influence on DNA polymerase fidelity.

Mutagenic Properties

5-Guanidino-4-nitroimidazole is a potent mutagenic lesion. In vivo studies have shown that it acts as a strong block to DNA replication. For the replication that does proceed past the lesion, it is approximately 50% mutagenic, inducing a spectrum of mutations including G to A, G to T, and to a lesser extent, G to C.[6] The G to A transition is particularly noteworthy as it implicates NI as a novel source of peroxynitrite-induced transition mutations in vivo.[6] The ability of NI to pair with guanine and adenine, as well as the predominant incorporation of cytosine by some polymerases, underscores the complexity of its mutagenic signature.[7]

Caption: The pathway from guanine oxidation to mutagenesis induced by the NI lesion.

Analytical Methodologies

The characterization and quantification of 5-guanidino-4-nitroimidazole, particularly within a DNA matrix, rely on sensitive and specific analytical techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of NI-containing oligonucleotides. Following the enzymatic digestion of DNA into individual nucleosides, reversed-phase HPLC coupled with UV detection can be used to separate and quantify the NI deoxynucleoside. This method is crucial for isolating the pure NI-adducted oligonucleotide for subsequent biological studies.

A typical analytical approach involves:

-

Enzymatic Digestion: The DNA sample containing the NI lesion is digested to its constituent deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

Chromatographic Separation: The resulting mixture of deoxynucleosides is separated on a C18 reversed-phase HPLC column.

-

Detection: The eluting nucleosides are monitored by a UV detector. The NI deoxynucleoside will have a characteristic retention time and UV spectrum that allows for its identification and quantification relative to the canonical deoxynucleosides.

This analytical workflow is essential for verifying the successful incorporation of the lesion into synthetic oligonucleotides and for studying its repair and mutagenic potential.

Conclusion

5-Guanidino-4-nitroimidazole represents a critical DNA lesion at the intersection of oxidative stress, DNA damage, and mutagenesis. Its chemical stability and resistance to repair make it a persistent threat to genomic integrity. The synthetic methodologies developed for its site-specific incorporation into DNA have been instrumental in elucidating its structural and mutagenic properties. For researchers in oncology, toxicology, and drug development, a thorough understanding of the formation, biological consequences, and analysis of lesions like NI is indispensable for developing novel therapeutic and diagnostic strategies. Future research will likely focus on identifying the specific translesion synthesis polymerases responsible for its mutagenic bypass and exploring the potential for small molecule inhibitors to modulate these pathways.

References

-

Neeley, W. L., & Essigmann, J. M. (2004). Efficient Synthesis of DNA Containing the Guanine Oxidation-Nitration Product 5-Guanidino-4-nitroimidazole: Generation by a Postsynthetic Substitution Reaction. Organic Letters, 6(3), 335-338*. [Link]

-

Neeley, W. L., Delaney, J. C., Henderson, P. T., & Essigmann, J. M. (2004). In vivo bypass efficiencies and mutational signatures of the guanine oxidation products 2-aminoimidazolone and 5-guanidino-4-nitroimidazole. Journal of Biological Chemistry, 279(42), 43568-43573*. [Link]

-

Zhang, N., & Broyde, S. (2006). Flexible 5-Guanidino-4-nitroimidazole DNA Lesions: Structures and Thermodynamics. Biochemistry, 45(21), 6644-6655*. [Link]

-

Zhang, N., & Broyde, S. (2006). Flexible 5-guanidino-4-nitroimidazole DNA lesions: structures and thermodynamics. Biochemistry, 45(21), 6644-6655*. [Link]

-

Kar, R. K., & Krishnamoorthy, G. (2003). Oxidative generation of guanine radicals by carbonate radicals and their reactions with nitrogen dioxide to form site specific 5-guanidino-4-nitroimidazole lesions in oligodeoxynucleotides. Nucleic Acids Research, 31(16), 4814-4823*. [Link]

-

Suzuki, T., & Kamiya, H. (2020). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. International Journal of Molecular Sciences, 21(20), 7596*. [Link]

-

Neeley, W. L., & Essigmann, J. M. (2004). Efficient synthesis of DNA containing the guanine oxidation-nitration product 5-guanidino-4-nitroimidazole: generation by a postsynthetic substitution reaction. Organic Letters, 6(3), 335–338*. [Link]

-

Neeley, W. L., Delaney, J. C., Henderson, P. T., & Essigmann, J. M. (2004). In vivo bypass efficiencies and mutational signatures of the guanine oxidation products 2-aminoimidazolone and 5-guanidino-4-nitroimidazole. Journal of Biological Chemistry, 279(42), 43568-43573*. [Link]

-

Zhang, N., & Broyde, S. (2006). Flexible 5-Guanidino-4-nitroimidazole DNA Lesions: Structures and Thermodynamics. Biochemistry, 45(21), 6644-6655*. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Flexible 5-guanidino-4-nitroimidazole DNA lesions: structures and thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. superfund.berkeley.edu [superfund.berkeley.edu]

- 4. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. Flexible 5-Guanidino-4-nitroimidazole DNA Lesions: Structures and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitroimidazole - Wikipedia [en.wikipedia.org]

Potential biological activity of 1-(5-Nitro-1H-imidazol-4-yl)guanidine

Technical Guide: Biological Activity & Toxicological Significance of 1-(5-Nitro-1H-imidazol-4-yl)guanidine

Executive Summary

1-(5-Nitro-1H-imidazol-4-yl)guanidine (referred to herein as NIm-Guanidine ) is a high-significance bioactive compound occupying a unique niche at the intersection of oxidative toxicology and nitroimidazole pharmacology .

While structurally homologous to established antimicrobial agents (e.g., Metronidazole, Tinidazole), NIm-Guanidine is primarily characterized in literature as a critical DNA oxidation lesion . It is formed via the peroxynitrite (ONOO⁻)-mediated degradation of Guanine and 8-oxo-7,8-dihydroguanine (8-oxoG). Consequently, its biological activity profile is dual-natured:

-

Toxicological Activity: A potent marker of nitrative stress and a pro-mutagenic DNA lesion capable of inducing G→T transversions.

-

Pharmacological Potential: A theoretical antimicrobial pharmacophore possessing the essential 5-nitroimidazole core required for reductive activation in anaerobic organisms.

This guide provides a comprehensive technical analysis of NIm-Guanidine for drug development professionals, focusing on its mechanism of formation, genotoxic implications, and theoretical therapeutic properties.

Chemical Identity & Structural Properties

Understanding the tautomeric states and electronic distribution of NIm-Guanidine is prerequisite for predicting its receptor binding and metabolic stability.

| Property | Specification |

| IUPAC Name | 1-(5-Nitro-1H-imidazol-4-yl)guanidine |

| Common Alias | 4-Guanidino-5-nitroimidazole (4-GNI) |

| Molecular Formula | C₄H₆N₆O₂ |

| Molecular Weight | 170.13 g/mol |

| Core Pharmacophore | 5-Nitroimidazole (Reducible warhead) |

| Side Chain | Guanidine (Strong base, pKa ~12.5) |

| Solubility Profile | High aqueous solubility due to cationic guanidinium form at physiological pH. |

Structural Insight: The molecule features a push-pull electronic system . The electron-withdrawing nitro group at position 5 makes the imidazole ring electron-deficient, while the electron-donating guanidine group at position 4 provides resonance stabilization. This unique electronic push-pull contributes to its stability as a terminal oxidation product but also facilitates its potential reduction by bacterial nitroreductases.

Biological Origin: The Nitrative Stress Pathway

For researchers studying oxidative stress or drug-induced hepatotoxicity, NIm-Guanidine serves as a specific biomarker for peroxynitrite activity. Unlike hydroxyl radicals (•OH), which generate widespread non-specific damage, peroxynitrite specifically targets the electron-rich guanine base.

Mechanism of Formation:

-

Oxidation: Guanine is oxidized to 8-oxoG (a common pre-mutagenic lesion).

-

Nitration: Peroxynitrite attacks the C5 or C8 position of the oxidized guanine.

-

Ring Contraction/Degradation: The purine ring system collapses, ejecting the pyrimidine fragment and leaving the imidazole core modified with a nitro group.

Figure 1: Pathway of NIm-Guanidine Formation from Guanine

Caption: The degradation pathway converting Guanosine to NIm-Guanidine under nitrative stress conditions.

Potential Biological Activity[1][2][3][4][5]

A. Pharmacological Potential (Antimicrobial)

Context: Theoretical application based on SAR of Nitroimidazoles.[1][2]

NIm-Guanidine possesses the structural requirements for anti-anaerobic activity (e.g., against Bacteroides fragilis, Clostridium spp., or Trichomonas vaginalis).

-

Mechanism:

-

Entry: The guanidine tail ensures high water solubility, potentially utilizing organic cation transporters (OCTs) for cellular entry, unlike the passive diffusion of Metronidazole.

-

Activation: The 5-nitro group is reduced by ferredoxin-linked nitroreductases (PFOR system) in anaerobes.

-

Cytotoxicity: Reduction yields a nitro-radical anion (R-NO₂•⁻). This radical covalently binds to bacterial DNA, causing strand breaks.

-

Why it is not a marketed drug:

-

Mutagenicity: As a DNA lesion itself, administering it may bypass the need for metabolic activation to cause damage, potentially acting as a direct mutagen to the host.

-

Stability: The guanidine-nitroimidazole bond formed via degradation suggests the molecule is a thermodynamic sink, but its reactivity with host DNA polymerases remains a safety concern.

B. Toxicological Activity (Genotoxicity)

Context: Validated activity as a DNA lesion.

When NIm-Guanidine is formed in situ within the DNA helix (or incorporated during replication), it acts as a replication block.

-

Polymerase Stalling: High-fidelity polymerases (e.g., Pol δ, Pol ε) stall at the NIm-Guanidine site due to the loss of Watson-Crick hydrogen bonding capability (the pyrimidine ring of Guanine is gone).

-

Translesion Synthesis (TLS): Error-prone polymerases (e.g., Pol η, Pol κ) may bypass the lesion.

-

Mutational Signature: The bypass often results in the incorporation of Adenine (A) opposite the lesion (A-rule), leading to G→T transversion mutations .

Experimental Protocols

For drug discovery teams, two key workflows are relevant: (1) Synthesizing the standard for toxicity screening, and (2) Detecting it in biological samples.

Protocol A: In Vitro Generation of NIm-Guanidine

Purpose: To generate the compound for use as a reference standard in LC-MS assays.

-

Reagents:

-

Substrate: 2'-Deoxyguanosine (dG) (10 mM).

-

Oxidant: Peroxynitrite (ONOO⁻) (Synthesized from NaNO₂ + H₂O₂ + HCl followed by NaOH stabilization).

-

Buffer: Sodium Phosphate (pH 7.4).

-

-

Reaction:

-

Dissolve dG in phosphate buffer.

-

Add ONOO⁻ bolus (final conc. 1–5 mM) rapidly while vortexing (ONOO⁻ has a half-life of <1s at neutral pH).

-

Incubate at 37°C for 30 minutes.

-

-

Purification:

-

Neutralize solution.

-

Inject onto Reverse-Phase HPLC (C18 column).

-

Mobile Phase: 0% to 20% Acetonitrile in 10mM Ammonium Acetate over 20 min.

-

Detection: Monitor Absorbance at 300–350 nm (Nitroimidazole characteristic absorption).

-

Collect the fraction corresponding to the unique peak (distinct from 8-oxoG and Guanidinohydantoin).

-

Protocol B: LC-MS/MS Detection Parameters

Purpose: Validating the presence of the lesion in treated cells.

| Parameter | Setting |

| Ionization Mode | ESI Positive (+ve) |

| Precursor Ion (M+H)⁺ | m/z 171.1 |

| Fragment Ion 1 (Quant) | m/z 126.0 (Loss of nitro/guanidine fragment) |

| Fragment Ion 2 (Qual) | m/z 84.0 (Imidazole ring fragment) |

| Collision Energy | 15–25 eV (Compound specific optimization required) |

| Retention Time | Early eluting (polar) on C18; HILIC column recommended for better retention. |

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the molecule—why it kills bacteria (theoretical) vs. why it causes mutations (proven).

Figure 2: Functional SAR of NIm-Guanidine

Caption: SAR mapping of NIm-Guanidine linking structural moieties to biological outcomes.

References

-

Neeley, W. L., & Essigmann, J. M. (2006). Mechanisms of formation, genotoxicity, and mutation of guanine oxidation products. Chemical Research in Toxicology, 19(4), 491–505. Link

-

Cadet, J., et al. (2012). Oxidatively generated damage to the guanine moiety of DNA: Mechanistic aspects and modulatory effects of the local sequence. Future Medicinal Chemistry, 4(13), 1697–1715. Link

-

Yermilov, V., et al. (1995). Formation of 8-nitroguanine by the reaction of guanine with peroxynitrite in vitro and in vivo. Carcinogenesis, 16(9), 2045–2050. Link

-

Niles, J. C., et al. (2006). Peroxynitrite-induced oxidation of guanine in DNA and oligonucleotides: Characterization of the spiroiminodihydantoin and guanidinohydantoin products. Journal of the American Chemical Society, 128(48), 15468–15476. Link

-

Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9–20. Link

Sources

- 1. Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction yield for 1-(5-Nitro-1H-imidazol-4-yl)guanidine synthesis

Answering your request, as a Senior Application Scientist, I've developed a comprehensive technical support center to address the challenges in synthesizing 1-(5-Nitro-1H-imidazol-4-yl)guanidine. This guide is structured to provide not just protocols, but the underlying chemical reasoning to empower researchers in optimizing their reaction yields.

Technical Support Center: Synthesis of 1-(5-Nitro-1H-imidazol-4-yl)guanidine

Introduction & Synthesis Overview

1-(5-Nitro-1H-imidazol-4-yl)guanidine is a key structural motif found in various biologically active compounds. The guanidino group, a highly basic and hydrophilic functional group, is prevalent in pharmaceuticals and natural products. However, its synthesis, particularly when attached to an electron-deficient nitroimidazole scaffold, presents significant challenges. Low reactivity of the aromatic amine precursor and the potential for side reactions often lead to suboptimal yields.

This guide provides a systematic approach to troubleshooting and optimizing the synthesis, which typically proceeds via a two-step pathway:

-

Formation of the Precursor: Generation of 4-amino-5-nitroimidazole, often from a commercially available starting material.

-

Guanidinylation: The reaction of 4-amino-5-nitroimidazole with a suitable guanidinylating agent.

The primary focus of optimization lies in the critical guanidinylation step, where the choice of reagent, solvent, and reaction conditions dictates the success of the synthesis.

Overall Reaction Pathway

Caption: General two-step synthesis pathway for 1-(5-Nitro-1H-imidazol-4-yl)guanidine.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis strategy.

Q1: Why is 4-amino-5-nitroimidazole a challenging substrate for guanidinylation?

A1: The primary challenge stems from the electronic properties of the substrate. The potent electron-withdrawing nature of the nitro group at the C5 position significantly deactivates the imidazole ring and reduces the nucleophilicity of the C4-amino group. This makes it a poor nucleophile, requiring highly reactive (electrophilic) guanidinylating reagents to proceed effectively. Furthermore, 4-aminoimidazoles are known to be unstable and are often best generated and used in situ without isolation.[1]

Q2: What are the main classes of guanidinylating reagents, and which are recommended for this synthesis?

A2: Guanidinylating reagents are broadly categorized by their leaving group and protecting groups. For unreactive aromatic amines like our substrate, powerful, highly electrophilic reagents are necessary.[2]

-

Recommended:

-

N,N'-Di-Boc-N''-triflylguanidine: This is often the reagent of choice for difficult guanidinylations. The triflyl group is an excellent leaving group, rendering the central carbon highly electrophilic. It is generally superior for unreactive aromatic amines.[2][3]

-

3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC): This reagent is highly efficient, often providing clean reactions and high yields without the need for an inert atmosphere. The by-product, 3,5-dimethylpyrazole, is typically easy to remove.[4]

-

-

Less Suitable:

-

S-Methylisothioureas: Generally require harsher conditions and are less effective for electron-poor amines.

-

O-Methylisoureas: Prone to side reactions and often require strong acids or bases.

-

Cyanamide derivatives: While used, they can be less selective and require careful control of reaction conditions.

-

Q3: What role does the solvent play in the guanidinylation reaction?

A3: The solvent choice is critical. Guanidinylation reactions are generally favored in nonpolar, aprotic solvents like dichloromethane (DCM) or chloroform (CHCl₃).[5] Protic solvents can solvate the amine, reducing its nucleophilicity, and may react with highly electrophilic reagents. Solvents like DMF or DMSO can be used but may require more rigorous purification.

Q4: Is a base required for the reaction?

A4: Yes, a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added. Its role is to scavenge the acidic by-product (e.g., triflic acid) generated during the reaction, preventing the protonation and deactivation of the starting amine.[5]

Troubleshooting Guide

This guide provides solutions to specific experimental problems.

Problem 1: Low or No Product Yield

Q: My reaction has stalled, and TLC/LC-MS analysis shows mostly unreacted 4-amino-5-nitroimidazole. What are the likely causes and solutions?

A: This is the most common issue and typically points to insufficient reactivity.

Causality & Troubleshooting Workflow:

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Solutions:

-

Reagent Reactivity: As discussed in FAQ 2, standard guanidinylating agents will likely fail. N,N'-di-Boc-N''-triflylguanidine is the recommended first choice for this substrate.[2][3]

-

Reaction Temperature: While many guanidinylations proceed at room temperature, sluggish reactions with deactivated amines can be gently heated to 35-40°C to increase the reaction rate. Monitor the reaction closely for decomposition.

-

Stoichiometry: Ensure at least 1.1-1.2 equivalents of the guanidinylating reagent are used to drive the reaction to completion.

-

Precursor Stability: 4-amino-5-nitroimidazole can be unstable.[1] If it has been stored, its purity may be compromised. It is highly recommended to generate it immediately prior to the guanidinylation step.

Problem 2: Multiple Side Products Observed

Q: My reaction produces the desired product, but I see several significant impurities by LC-MS. What are they and how can I prevent them?

A: Side product formation often arises from the high reactivity of the reagents or decomposition.

Potential Side Reactions & Prevention:

| Side Product Type | Plausible Cause | Prevention Strategy |

| Dimerization/Oligomerization | Excessively high temperatures or prolonged reaction times can lead to self-reaction or reaction with the product. | Maintain a controlled temperature (RT to 40°C). Monitor the reaction and quench it once the starting material is consumed. |

| By-product Adducts | The leaving group or other fragments from the guanidinylating reagent may react with the starting material or product. | Choose a "cleaner" reagent like DMNPC, where the 3,5-dimethylpyrazole by-product is less reactive.[4] |

| Degradation of Nitroimidazole Ring | The strongly basic guanidine product or the presence of strong bases/acids can lead to ring-opening or other degradation pathways. | Use a stoichiometric amount of a non-nucleophilic base (e.g., 1.1 eq. of TEA or DIPEA). Avoid strong mineral acids or bases during workup. |

| Reaction at Imidazole Nitrogen | Guanidinylation could potentially occur at one of the ring nitrogens, though this is less likely for the N-H acidic proton compared to the exocyclic amine. | This is generally not a major pathway but can be minimized by ensuring the exocyclic amine's nucleophilicity is maximized through proper solvent and base selection. |

Problem 3: Difficulty with Product Purification

Q: The crude product is an intractable mixture, and I'm struggling to isolate the pure compound by column chromatography.

A: Guanidines are notoriously basic and polar, making them challenging to purify.

Purification Strategies:

-

Acidic Wash: During aqueous workup, a dilute acid wash (e.g., 1M HCl or citric acid) can be used to extract the basic guanidine product into the aqueous layer, separating it from non-basic organic impurities. The product can then be re-isolated by basifying the aqueous layer and extracting with an organic solvent like ethyl acetate or butanol. Caution: Ensure the product is stable to these pH swings.

-

Column Chromatography:

-

Deactivate Silica: Standard silica gel is acidic and can cause streaking or irreversible binding of basic compounds. Pre-treat the silica by flushing the column with your eluent system containing 1-2% triethylamine before loading the sample.

-

Use a Polar, Aprotic Eluent System: A gradient of Dichloromethane (DCM) -> 5-15% Methanol in DCM is often effective. Adding 0.5-1% triethylamine or ammonium hydroxide to the mobile phase can dramatically improve peak shape.

-

-

Crystallization: If the product is a solid, crystallization is an excellent final purification step. Explore solvent systems like Methanol/Ether, Ethanol/Water, or Acetonitrile.

-

Ion-Exchange Chromatography: For particularly difficult separations, using a cation exchange resin (e.g., Amberlite) can be highly effective for isolating the basic product as its salt.[4]

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis, incorporating best practices discussed above.

Part A: Preparation of 4-Amino-5-nitroimidazole

(This step should be performed immediately before Part B. The product is used directly without prolonged storage.)

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-5-nitroimidazole (1.0 eq) in ethanol (approx. 0.2 M concentration).

-

Reagent Addition: Add a concentrated aqueous solution of ammonium hydroxide (10-15 eq).

-

Reaction: Heat the mixture to reflux (approx. 70-80°C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

-

Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. The product may precipitate. If not, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purity Check: The resulting solid should be characterized (e.g., ¹H NMR, LC-MS) to confirm identity and purity before proceeding.

Part B: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

-

Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 4-amino-5-nitroimidazole (1.0 eq) from Part A in anhydrous Dichloromethane (DCM, approx. 0.1 M).

-

Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: In a separate flask, dissolve N,N'-di-Boc-N''-triflylguanidine (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the amine solution over 10-15 minutes.

-

Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after 4 hours, gently warm the mixture to 35-40°C. The reaction is typically complete within 4-24 hours.

-

Quenching & Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel pre-treated with triethylamine, using a gradient of 0% to 10% Methanol in DCM (containing 0.5% TEA).

-

Final Deprotection (if necessary): The product will be Boc-protected. To obtain the final guanidine salt, dissolve the purified intermediate in a solution of 4M HCl in dioxane or 20-50% Trifluoroacetic Acid (TFA) in DCM. Stir at room temperature for 1-2 hours. Remove the solvent and excess acid in vacuo to yield the final product as its corresponding salt.

References

-

Feierbeiss, J., & Loidl, G. (2004). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 69(18), 6065–6075. [Link]

-

Baker, T. J., et al. (2000). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. ACS Publications. [Link]

-

Goodman, M., & Zapf, C. (2002). New reagents, reactions, and peptidomimetics for drug design. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. organic-chemistry.org. [Link]

-

Yusuf, R., et al. (2003). Efficient Synthesis of DNA Containing the Guanine Oxidation-Nitration Product 5-Guanidino-4-nitroimidazole. Organic Letters, 5(16), 2793–2796. [Link]

-

Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(3), 984. [Link]

-

Al-Shaar, A. H. M., et al. (1992). Preparation, Structure and Addition Reactions of 4- and 5-Aminoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 2779-2788. [Link]

-

Bennett Jr., L. L., & Baker, H. T. (1957). Synthesis of Potential Anticancer Agents. IV. 4-Nitro- and 4-Amino-5-imidazole Sulfones. Journal of the American Chemical Society, 79(8), 2188–2191. [Link]

-

Sławiński, J., et al. (2021). The reagents used for the optimization of compound 4 guanidylation process. ResearchGate. [Link]

-

Singh, P., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(14), 4529. [Link]

-

Wang, Y., et al. (2010). Preparation of 4,5-nitroimidazole. ResearchGate. [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

Fakhim, H., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research, 3(3), 35-46. [Link]

-

Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]

Sources

- 1. Preparation, structure and addition reactions of 4- and 5-aminoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting impurity formation in nitroimidazole guanidine reactions

Introduction

Researchers working with nitroimidazole-guanidine conjugates (similar to structures found in antitubercular agents like Pretomanid or Delamanid derivatives) often face a paradoxical synthetic challenge. You are coupling a strongly basic, nucleophilic guanidine with an electron-deficient, base-sensitive nitroimidazole core.

This duality creates a "perfect storm" for impurities:

-